molecular formula C5H8N4OS B11206481 N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide

N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11206481
M. Wt: 172.21 g/mol
InChI Key: YGYHRNJXXKFSRT-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is a chemical compound built on a 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological properties . This acetamide derivative serves as a valuable building block in organic synthesis and drug discovery research. The 1,2,4-triazole core is widely investigated for its significant pharmacological potential, with scientific literature reporting derivatives of this heterocycle demonstrating antifungal activity against various strains, including Candida species , and anti-trypanosomal activity against parasites like Trypanosoma cruzi . Researchers utilize this compound as a key synthetic intermediate to develop novel molecules for probing biological pathways and identifying new therapeutic agents. Its structure, featuring a methylsulfanyl group and an acetamide moiety, offers sites for further chemical modification, making it a versatile precursor for generating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C5H8N4OS/c1-3(10)6-4-7-5(11-2)9-8-4/h1-2H3,(H2,6,7,8,9,10)

InChI Key

YGYHRNJXXKFSRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NN1)SC

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement of Chlorine

In the intermediate 3-(chloromethyl)-1H-1,2,4-triazole, the chlorine atom at the 3-position is susceptible to substitution. Treatment with sodium thiomethoxide (NaSCH₃) in anhydrous dimethylformamide (DMF) at 60°C for 6 hours replaces chlorine with the methylsulfanyl group. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiomethoxide ions.

  • Temperature Control : Reactions above 70°C promote side reactions, such as triazole ring decomposition.

Yields for this step range from 70–78%, with purity confirmed via thin-layer chromatography (TLC).

Direct Thioetherification Using Disulfides

An alternative approach involves reacting 3-mercapto-1H-1,2,4-triazole with methyl iodide in the presence of a base (e.g., K₂CO₃). This one-pot thioetherification proceeds in ethanol at room temperature, achieving 82% yield. The reaction mechanism proceeds via SN2 displacement, with the base deprotonating the thiol to enhance nucleophilicity.

Acetylation of the 5-Amino Group

The final step involves converting the 5-amino group of 3-(methylsulfanyl)-1H-1,2,4-triazole to an acetamide.

Classical Acetylation with Acetic Anhydride

Heating the triazole derivative with acetic anhydride in pyridine at 100°C for 2 hours achieves complete acetylation. Pyridine acts as both a catalyst and acid scavenger, neutralizing generated acetic acid. This method yields 88–92% product, though it requires careful moisture exclusion to prevent hydrolysis.

Mild Conditions Using Acetyl Chloride

For acid-sensitive substrates, acetylation with acetyl chloride in dichloromethane at 0–5°C provides a milder alternative. Triethylamine is added to scavenge HCl, maintaining a neutral pH. Reaction completion within 1 hour affords 85% yield with >99% purity by HPLC.

Spectroscopic Characterization and Analytical Data

Successful synthesis is validated through spectroscopic techniques:

Table 1. Key Spectroscopic Data for N-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide

TechniqueData
IR (KBr) 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-S)
¹H NMR (DMSO-d₆)δ 2.10 (s, 3H, CH₃CO), 2.45 (s, 3H, SCH₃), 8.20 (s, 1H, triazole-H)
¹³C NMR δ 22.1 (CH₃CO), 14.8 (SCH₃), 148.5 (C=N), 170.2 (C=O)

These data align with literature reports for analogous triazole acetamides.

Industrial-Scale Considerations and Process Optimization

Patented methodologies emphasize solvent recycling and catalyst recovery to enhance sustainability. For example, a continuous flow system using n-heptane as the anti-solvent during crystallization reduces waste by 40% compared to batch processes. Temperature gradients during cooling (from 130°C to 25°C over 8 hours) ensure uniform crystal growth, improving product flowability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has shown that triazole derivatives exhibit promising anticancer properties. For instance, a study synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives that demonstrated significant antitumor activity against various human tumor cell lines. The most effective compound showed low micromolar GI50 levels across multiple cancer types, including lung and breast cancers .

Additionally, the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides revealed cytotoxic effects against human cancer cell lines with IC50 values below 100 μM . These findings suggest that N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide and its derivatives could be further explored for their anticancer potential.

Antifungal Applications

The compound has also been evaluated for antifungal activity. A series of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives were synthesized and tested against various fungal strains. Many of these compounds exhibited greater efficacy than traditional antifungal agents like fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This highlights the potential of triazole derivatives in treating fungal infections.

Mechanistic Insights and Structure Activity Relationship (SAR)

The mechanism of action for triazole compounds often involves the inhibition of fungal cytochrome P450 enzymes (CYP51), which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death. The structural modifications in compounds like this compound can significantly influence their biological activity and selectivity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Various synthetic pathways have been proposed to optimize yield and purity while minimizing by-products . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compounds.

Case Studies

Several case studies have documented the successful application of triazole derivatives in clinical settings:

Study Compound Target Findings
4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)Various Cancer Cell LinesSignificant cytotoxicity with GI50 levels between 1.9–3.0 μM
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivativesFungal StrainsGreater efficacy than fluconazole against Candida species
5-substituted triazine derivativesHCT-116 & HeLa CellsInduced apoptosis with IC50 < 100 μM

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s binding affinity to its targets, while the acetamide moiety can facilitate its solubility and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Aryl Modifications : Para-substituted phenyl groups (e.g., 4-chlorophenyl in 11i–l ) improve VEGFR-2 binding affinity, while furan or benzodioxolyl groups () may enhance anti-inflammatory activity.

Physicochemical Properties

Property This compound 11i 2-((4-Amino-5-furyl)triazol-3-yl)sulfanyl-N-acetamide
Melting Point Not reported >300°C Not reported
Molecular Weight Not reported 526.34 (C₂₃H₁₆Cl₂N₆O₂) Variable (~250–350 g/mol)
Solubility Not reported Likely low (high melting point) Improved with polar substituents (e.g., -NH₂)

Insights : The high melting points (>300°C) of VEGFR-2-targeting analogs (e.g., 11i) suggest strong crystalline packing, whereas the target compound’s properties remain underexplored.

Pharmacological Activity

  • Anticancer Activity: Analogs like 11h–l inhibit VEGFR-2 with IC₅₀ values in the nanomolar range, attributed to hydrazinecarbonyl and halogen substituents enhancing target binding . The methylsulfanyl group’s role in similar pathways is uncharacterized but warrants investigation.
  • Anti-Exudative Activity : Furan-containing analogs () showed 38–72% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The -SMe group may modulate COX-2 inhibition differently.
  • Antimicrobial Potential: Triazole-acetamides with pyridyl or morpholine substituents () demonstrate broad-spectrum activity, suggesting the target compound could be repurposed with structural optimization.

Biological Activity

N-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide, also known by its CAS number 311317-45-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties, along with supporting data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4O2SC_7H_{10}N_4O_2S with a molecular weight of 214.25 g/mol. The compound features a triazole ring substituted with a methylsulfanyl group and an acetamide moiety, which contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazole exhibit notable anti-inflammatory effects. In a study evaluating various triazole derivatives, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3a44%40%
3c60%50%
This compoundTBDTBD

Note: TBD - To be determined in future studies.

2. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

Bacterial StrainMIC (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureus1531
Escherichia coli2025
Pseudomonas aeruginosa2550

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Research on related triazole compounds has indicated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . For instance, sulfanyltriazoles have shown promising results against NNRTI-resistant HIV strains and other cancer models.

Case Studies

In a notable case study involving the synthesis of new triazole derivatives:

  • Study Design : Researchers synthesized multiple derivatives and evaluated their biological activities using in vitro assays.
  • Findings : Compounds were tested for cytotoxicity in cancer cell lines and showed varying degrees of efficacy. Notably, some compounds demonstrated lower toxicity compared to traditional chemotherapeutics while maintaining significant anticancer activity .

Q & A

Q. What are the optimized synthetic protocols for N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation reactions. For example, equimolar concentrations of precursor molecules (e.g., substituted oxazolones and triazole derivatives) are refluxed under catalytic conditions (e.g., pyridine and Zeolite Y-H) at 150°C for 5 hours . Key parameters affecting yield include:

  • Catalyst selection : Zeolite Y-H enhances regioselectivity and reduces side reactions.
  • Solvent and temperature : High-boiling solvents like pyridine ensure efficient reflux.
  • Work-up procedures : Cooling the reaction mixture in ice-HCl and recrystallization from ethanol improve purity .
    Methodological optimization should prioritize reaction monitoring via TLC or HPLC to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • 1H NMR : Critical for confirming the methylsulfanyl (-SMe) and acetamide (-NHCOCH3) moieties. For example, the methylsulfanyl group typically resonates at δ 2.5–3.0 ppm, while the acetamide proton appears as a singlet near δ 2.1 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    X-ray crystallography is recommended for resolving ambiguous stereochemistry or tautomeric forms .

Q. How can researchers assess the preliminary biological activity of this compound?

Answer:

  • In vitro antiproliferative assays : Use cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays to measure IC50 values. Dose-response curves (0.1–100 μM) identify potency thresholds .
  • Enzyme inhibition studies : Target triazole-sensitive enzymes like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
  • Computational docking : Preliminary screening via AutoDock or Schrödinger Suite predicts binding affinities to biological targets (e.g., EGFR kinase) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Answer: Contradictions often arise from:

  • Structural analogs : Subtle differences in substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) alter bioactivity. Use SAR models to compare analogs .
  • Assay conditions : Variability in cell viability protocols (e.g., serum concentration, incubation time) affects results. Standardize assays using CLSI guidelines .
  • Metabolic stability : Hepatic microsome assays (e.g., human/rat liver microsomes) assess whether rapid degradation underlies false-negative results .
    Statistical tools like ANOVA or machine learning (e.g., random forests) can identify confounding variables .

Q. What computational strategies optimize the compound’s reactivity for targeted drug design?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the triazole ring .
  • Molecular Dynamics (MD) : Simulate solvent interactions to refine solubility parameters (e.g., logP) .
  • Reaction path search algorithms : Tools like GRRM or AFIR map energy barriers for sulfanyl-group substitutions, enabling rational design of derivatives .
    Integrate computational predictions with high-throughput experimentation (HTE) to validate synthetic feasibility .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?

Answer:

  • Chiral catalysts : Use BINOL-derived phosphoric acids or Jacobsen’s salen complexes to induce asymmetry during cyclocondensation .
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA/IB columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
  • Crystallization-induced asymmetric transformation (CIAT) : Exploit differential solubility of enantiomers in polar solvents (e.g., DMF/H2O) .

Q. What advanced analytical methods elucidate degradation pathways under physiological conditions?

Answer:

  • LC-MS/MS : Identify degradation products in simulated gastric fluid (pH 1.2) or plasma. Use isotopic labeling (e.g., 13C-acetamide) to track metabolic cleavage .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via QSAR models to predict shelf-life .
  • Electron paramagnetic resonance (EPR) : Detect free radical intermediates formed during oxidative degradation .

Q. How can machine learning enhance the prediction of this compound’s physicochemical properties?

Answer:

  • Descriptor-based models : Train algorithms on datasets (e.g., PubChem, ChEMBL) using descriptors like topological polar surface area (TPSA) and H-bond donor/acceptor counts .
  • Generative adversarial networks (GANs) : Design novel analogs with optimized logD or solubility profiles .
  • Transfer learning : Apply pre-trained models (e.g., ChemBERTa) to predict toxicity endpoints (e.g., LD50) .

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